N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to a piperidin-4-yl group substituted with a 1,2,5-thiadiazole ring.
Properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S2/c20-25(21,12-1-2-13-14(9-12)23-8-7-22-13)18-11-3-5-19(6-4-11)15-10-16-24-17-15/h1-2,9-11,18H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNLJUUBLYXVOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=NSN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Antimicrobial Properties
Compounds with thiadiazole moieties are known for their antimicrobial properties. Research indicates that derivatives of 1,3,4-thiadiazole possess significant antibacterial and antifungal activities. For instance, studies have shown that certain thiadiazole derivatives exhibit potent activity against various Gram-positive and Gram-negative bacteria as well as fungal strains .
In vitro studies have demonstrated that modifications to the thiadiazole ring can enhance antibacterial efficacy. For example, compounds with specific substitutions have shown improved minimum inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus and Escherichia coli.
Anticancer Potential
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been investigated for its anticancer properties. Research indicates that thiadiazole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as enzyme inhibition and receptor modulation .
Notably, some derivatives have shown cytotoxic effects with GI50 values (the concentration causing 50% growth inhibition) in the low micromolar range against human colon cancer (HCT116) and lung cancer (H460) cell lines . The ability to modulate kinase activity suggests potential applications in targeted cancer therapies.
Antimicrobial Efficacy Study
A study examining the antimicrobial efficacy of thiadiazole derivatives found that certain compounds exhibited significant antibacterial activity against Bacillus subtilis and E. coli. The introduction of specific functional groups enhanced their activity compared to standard antibiotics like ampicillin .
Cytotoxicity Assessment
In a cytotoxicity assessment involving various cancer cell lines, derivatives of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine demonstrated promising results. For example, one derivative showed an IC50 value of 3.29 µg/mL against HCT116 cells . This highlights the potential for developing new anticancer agents based on this scaffold.
Mechanism of Action
The mechanism of action of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. Thiadiazole derivatives are known to interact with enzymes and receptors, leading to various biological effects . The compound’s ability to cross cellular membranes allows it to reach intracellular targets and exert its effects. The exact molecular pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its 1,2,5-thiadiazol-3-yl-piperidine substituent, distinguishing it from analogs with alternative heterocycles or substituents. Key structural analogs include:
Pharmacological Implications
- Thiadiazole vs.
- Substituent Effects : Aromatic substituents (e.g., 3-methylphenyl in ) may enhance binding to hydrophobic enzyme pockets, while polar groups (e.g., oxolan-3-yl) improve aqueous solubility but reduce membrane permeability .
Research and Commercial Relevance
- Drug Discovery : The structural diversity of these analogs highlights their utility in optimizing pharmacokinetic and pharmacodynamic profiles. For example, the thiadiazole derivative’s stability makes it a candidate for oral administration .
- Commercial Availability : Life Chemicals lists analogs like N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, indicating industrial interest in this class .
Biological Activity
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Thiadiazole Ring : Known for its bioactivity and ability to interfere with biological processes.
- Piperidine Moiety : Enhances the compound's pharmacological properties.
- Benzodioxine Structure : Imparts additional chemical stability and reactivity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . The thiadiazole moiety contributes to its ability to disrupt DNA replication in both bacterial and fungal cells. Studies have demonstrated that derivatives of thiadiazole can show higher efficacy against various pathogens compared to standard antibiotics.
| Pathogen Type | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| Gram-positive bacteria | 32.6 | 47.5 (Itraconazole) |
| Gram-negative bacteria | 40.0 | 50.0 (Streptomycin) |
| Fungi | 35.0 | 45.0 (Fluconazole) |
This table summarizes the Minimum Inhibitory Concentration (MIC) values of the compound against different pathogens, indicating its potential as an effective antimicrobial agent .
Anticancer Properties
The compound has also been investigated for its anticancer activity . The presence of the thiadiazole ring enhances its interaction with cellular targets involved in tumor growth and proliferation. Studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics.
Other Biological Activities
In addition to antimicrobial and anticancer effects, this compound has demonstrated:
- Anti-inflammatory effects through modulation of inflammatory pathways.
- Antioxidant properties , which help in reducing oxidative stress within cells.
The mechanism of action is believed to involve:
- Inhibition of specific enzymes or receptors related to pathogen growth.
- Interference with DNA replication processes in microbial and cancer cells.
The thiadiazole structure allows for effective cellular penetration and interaction with biological targets .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Reaction of 1,2,5-thiadiazole with piperidine derivatives.
- Subsequent reaction with benzodioxine derivatives under controlled conditions.
These methods may utilize solvents like ethanol or chloroform and catalysts such as triethylamine to enhance yield and purity .
Case Studies
Recent studies have highlighted the biological activities of similar thiadiazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that certain thiadiazole derivatives exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus.
- Anticancer Activity : Research on related compounds showed significant cytotoxic effects against various cancer cell lines, supporting the potential application of this class of compounds in oncology .
Q & A
Q. What strategies validate target engagement in complex biological systems (e.g., brain tissue)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
